

Commercial Suppliers and Technical Guide for 1-Ethynyl-4-nitrobenzene

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **1-Ethynyl-4-nitrobenzene**

Cat. No.: **B013769**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the commercial availability of **1-Ethynyl-4-nitrobenzene** (CAS No. 937-31-5), a key building block in organic synthesis, particularly in the development of novel pharmaceuticals and functional materials. This guide includes a comparative summary of commercial suppliers, detailed experimental protocols for its synthesis and a common application, and visualizations of key chemical pathways and supply chains.

Introduction to 1-Ethynyl-4-nitrobenzene

1-Ethynyl-4-nitrobenzene, also known as 4-nitrophenylacetylene, is an organic compound featuring a terminal alkyne and a nitro-substituted aromatic ring. This unique combination of functional groups makes it a versatile reagent in a variety of chemical transformations. The electron-withdrawing nature of the nitro group activates the ethynyl group for nucleophilic addition and cycloaddition reactions, most notably the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry." Its rigid structure and electronic properties also make it a valuable component in the synthesis of conjugated polymers and materials with interesting optical and electronic properties.

Commercial Availability

A range of chemical suppliers offer **1-Ethynyl-4-nitrobenzene**, varying in purity, available quantities, and pricing. Researchers should consider these factors based on their specific

experimental needs, from small-scale laboratory research to larger-scale process development.

Supplier	Catalog Number	Purity	Available Quantities
Sigma-Aldrich	519294	97%	1 g, 5 g
Benchchem	B013769	>98.0%	Inquire for details
Tokyo Chemical Industry (TCI)	E1223	>98.0% (GC)	1 g, 5 g
BLD Pharm	BD130458	Inquire for details	Inquire for details
ChemScene (via Fisher Scientific)	CS-W004674	≥98%	250 mg, 1 g, 5 g, 10 g
BOC Sciences	Inquire for details	Inquire for details	Inquire for details

Experimental Protocols

Synthesis of 1-Ethynyl-4-nitrobenzene via Sonogashira Coupling and Deprotection

This two-step protocol is a common and efficient method for the laboratory-scale synthesis of **1-Ethynyl-4-nitrobenzene**, starting from commercially available 1-iodo-4-nitrobenzene and trimethylsilylacetylene.

Step 1: Sonogashira Coupling of 1-Iodo-4-nitrobenzene and Trimethylsilylacetylene

Materials:

- 1-Iodo-4-nitrobenzene
- Trimethylsilylacetylene (TMSA)
- Bis(triphenylphosphine)palladium(II) dichloride ($\text{Pd}(\text{PPh}_3)_2\text{Cl}_2$)
- Copper(I) iodide (CuI)

- Triethylamine (NEt₃), anhydrous
- Ethyl acetate
- Celite

Procedure:

- To a sealed reaction vessel, add 1-iodo-4-nitrobenzene (1.0 eq), CuI (0.1 eq), and Pd(PPh₃)₂Cl₂ (a suitable catalytic amount) in anhydrous triethylamine.
- Degas the mixture by bubbling nitrogen or argon through the solution for 15-20 minutes.
- Add trimethylsilylacetylene (1.2-1.5 eq) to the reaction mixture under an inert atmosphere.
- Seal the vessel and stir the reaction mixture at 85°C overnight.
- Monitor the reaction progress by thin-layer chromatography (TLC).
- Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.
- Filter the mixture through a pad of Celite to remove the catalyst residues, washing the pad with additional ethyl acetate.
- Concentrate the filtrate under reduced pressure to obtain the crude trimethyl((4-nitrophenyl)ethynyl)silane.

Step 2: Deprotection of the Trimethylsilyl Group**Materials:**

- Crude trimethyl((4-nitrophenyl)ethynyl)silane from Step 1
- Methanol (MeOH)
- Potassium hydroxide (KOH)
- Dichloromethane (DCM)

- Brine (saturated aqueous NaCl solution)
- Magnesium sulfate (MgSO₄), anhydrous
- Silica gel for column chromatography
- Hexane and Ethyl acetate (EtOAc) for chromatography

Procedure:

- Dissolve the crude trimethyl((4-nitrophenyl)ethynyl)silane in methanol.
- Add an aqueous solution of potassium hydroxide (approximately 2.2 eq) to the methanolic solution.
- Stir the mixture at room temperature for 1 hour.
- Monitor the deprotection by TLC.
- After completion, extract the product with dichloromethane.
- Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and filter.
- Concentrate the filtrate under reduced pressure to obtain the crude **1-Ethynyl-4-nitrobenzene**.

Purification:

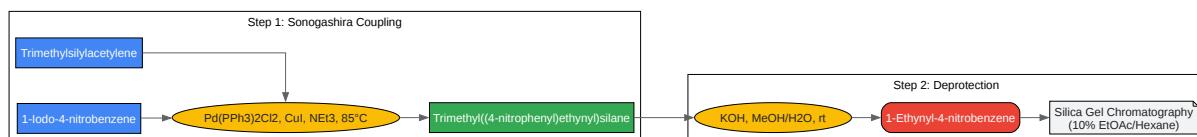
- Purify the crude product by silica gel flash chromatography.
- Eluent: A common solvent system is 10% ethyl acetate in hexane.
- Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield **1-Ethynyl-4-nitrobenzene** as a solid.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) - A "Click Chemistry" Application

This protocol provides a general procedure for the widely used "click" reaction between an azide and a terminal alkyne, such as **1-Ethynyl-4-nitrobenzene**, to form a 1,4-disubstituted 1,2,3-triazole.

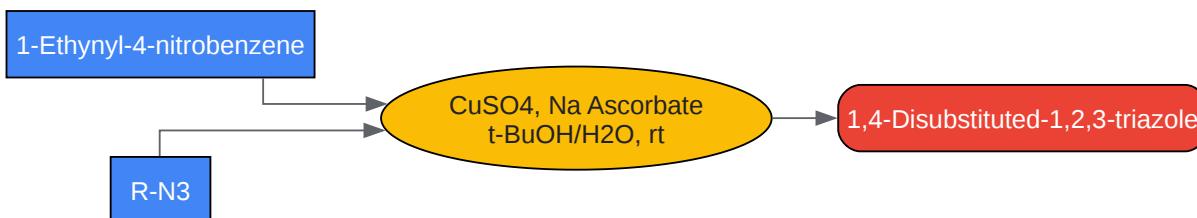
Materials:

- **1-Ethynyl-4-nitrobenzene**
- An organic azide (e.g., benzyl azide)
- Copper(II) sulfate pentahydrate ($\text{CuSO}_4 \cdot 5\text{H}_2\text{O}$)
- Sodium ascorbate
- A suitable solvent system (e.g., a mixture of t-butanol and water)

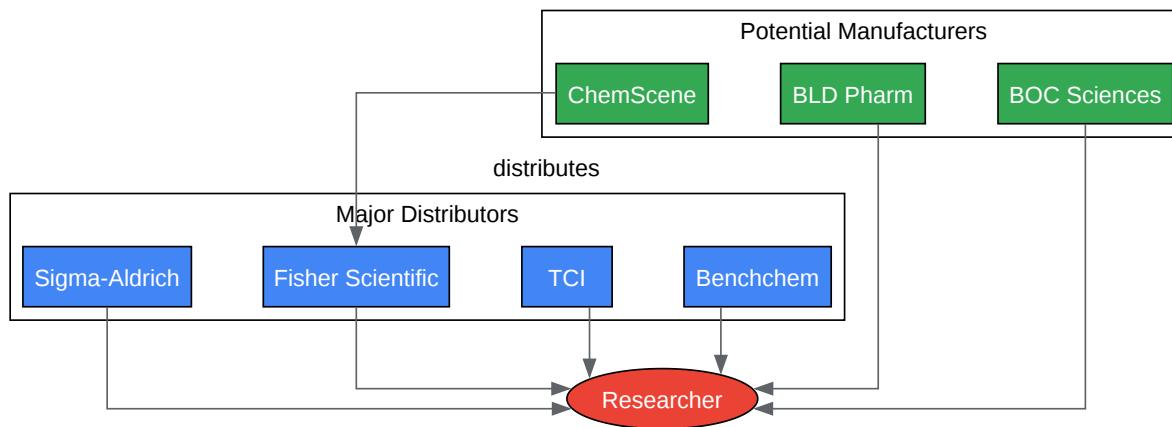

Procedure:

- In a reaction vessel, dissolve **1-Ethynyl-4-nitrobenzene** (1.0 eq) and the organic azide (1.0-1.1 eq) in the chosen solvent system.
- In a separate vial, prepare a fresh aqueous solution of sodium ascorbate (0.1-0.3 eq).
- In another vial, prepare an aqueous solution of copper(II) sulfate pentahydrate (0.01-0.05 eq).
- To the stirred solution of the alkyne and azide, add the sodium ascorbate solution, followed by the copper sulfate solution.
- Stir the reaction mixture at room temperature. The reaction is often complete within a few hours and can be monitored by TLC.
- Upon completion, dilute the reaction mixture with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).
- Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

- The crude triazole product can be further purified by column chromatography or recrystallization as needed.


Visualizations

The following diagrams illustrate key processes related to **1-Ethynyl-4-nitrobenzene**.


[Click to download full resolution via product page](#)

Caption: Synthesis of **1-Ethynyl-4-nitrobenzene**.

[Click to download full resolution via product page](#)

Caption: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

[Click to download full resolution via product page](#)

Caption: Commercial Supplier Landscape.

- To cite this document: BenchChem. [Commercial Suppliers and Technical Guide for 1-Ethynyl-4-nitrobenzene]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b013769#commercial-suppliers-of-1-ethynyl-4-nitrobenzene\]](https://www.benchchem.com/product/b013769#commercial-suppliers-of-1-ethynyl-4-nitrobenzene)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com